2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features both a piperidine and a pyrimidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of a fluoromethyl piperidine derivative with a pyrimidine carbonitrile precursor. One common method involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperidine-pyrimidine derivative with potential therapeutic applications.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Known for its inhibitory activity against specific kinases.
Uniqueness
2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile is unique due to the presence of the fluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable scaffold for the development of new drugs with improved efficacy and safety profiles .
Properties
Molecular Formula |
C11H13FN4 |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H13FN4/c12-7-9-2-5-16(6-3-9)11-14-4-1-10(8-13)15-11/h1,4,9H,2-3,5-7H2 |
InChI Key |
ZOBLAJBJDZDDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=CC(=N2)C#N |
Origin of Product |
United States |
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